6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one
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Overview
Description
6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one is a chemical compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties
Preparation Methods
The synthesis of 6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichloroaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the desired benzodiazepine ring system . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, solvent, and reaction time.
Chemical Reactions Analysis
6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is used in studies to understand the interaction of benzodiazepines with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.
Mechanism of Action
The mechanism of action of 6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission .
Comparison with Similar Compounds
6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one can be compared with other benzodiazepines such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, this compound is unique due to the presence of chlorine atoms at specific positions, which may influence its pharmacological properties and potency .
Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- 9-Amino-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one
Properties
Molecular Formula |
C9H8Cl2N2O |
---|---|
Molecular Weight |
231.08 g/mol |
IUPAC Name |
6,9-dichloro-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C9H8Cl2N2O/c10-5-1-2-6(11)8-7(5)9(14)13-4-3-12-8/h1-2,12H,3-4H2,(H,13,14) |
InChI Key |
FFNMMSXQMVDZES-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C(C=CC(=C2N1)Cl)Cl |
Origin of Product |
United States |
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